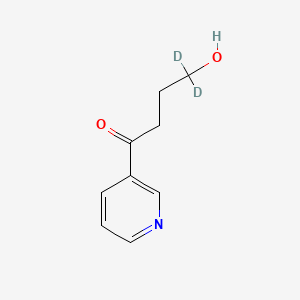
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate), or 2,5-Anhydro-D-glucitol-1,6-bis-dibenzylphosphate (2,5-Anhydro-D-glucitol-1,6-bis-DBP), is a novel phosphodiesterase inhibitor and a potential therapeutic agent for the treatment of cognitive disorders. It is a derivative of 2,5-anhydro-D-glucitol (2,5-Anhydro-D-glucitol or 2,5-AG), an endogenous sugar alcohol. 2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that is known to have neuroprotective effects and to modulate the release of neurotransmitters in the central nervous system. This compound has been studied extensively in laboratory studies, and its potential therapeutic applications have been explored in a number of clinical trials.
科学研究应用
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been studied extensively in laboratory studies as a potential therapeutic agent for the treatment of cognitive disorders. It has been shown to modulate the release of neurotransmitters in the central nervous system, and to have neuroprotective effects. In addition, it has been studied as a potential drug for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用机制
2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that inhibits the activity of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, two important second messengers in the central nervous system. By inhibiting the activity of these enzymes, 2,5-Anhydro-D-glucitol-1,6-bis-DBP can modulate the release of neurotransmitters in the central nervous system and exert neuroprotective effects.
Biochemical and Physiological Effects
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been shown to modulate the release of neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to have neuroprotective effects, and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to increase the levels of acetylcholine and to enhance the release of glutamate in the brain.
实验室实验的优点和局限性
The advantages of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments include its ability to modulate the release of neurotransmitters in the central nervous system and its neuroprotective effects. In addition, it is relatively easy to synthesize, and it is stable at room temperature. The main limitation of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments is that it is not approved for clinical use, and thus its therapeutic potential has not been fully evaluated.
未来方向
The potential therapeutic applications of 2,5-Anhydro-D-glucitol-1,6-bis-DBP are still being explored. Future research should focus on evaluating its efficacy and safety in clinical trials, as well as exploring its potential applications in the treatment of other neurological disorders. In addition, further research should be conducted to better understand the biochemical and physiological effects of 2,5-Anhydro-D-glucitol-1,6-bis-DBP, and to develop more effective and selective inhibitors of phosphodies
合成方法
2,5-Anhydro-D-glucitol-1,6-bis-DBP is synthesized by a two-step method that involves the condensation of 2,5-anhydro-D-glucitol with dibenzylphosphate. In the first step, 2,5-anhydro-D-glucitol is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography. In the second step, the product is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography.
属性
IUPAC Name |
dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2/t31-,32+,33-,34?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLDGLHRHVJCE-UYHYCKRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OC[C@H]2[C@@H](C([C@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)


![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)





![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)


